1-(3,5-Difluoropyridin-2-yl)ethanamine
Overview
Description
1-(3,5-Difluoropyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H9F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanamine typically involves the reaction of 3,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines .
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanamine: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A more complex derivative with additional functional groups.
Uniqueness: The presence of fluorine atoms at specific positions in 1-(3,5-Difluoropyridin-2-yl)ethanamine imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Biological Activity
1-(3,5-Difluoropyridin-2-yl)ethanamine, also known as a key building block in medicinal chemistry, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a pyridine ring with two fluorine substitutions and an ethanamine group, which contribute to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.
This compound has the molecular formula C7H9F2N and a CAS number of 1065267-25-5. Its structure is notable for the following features:
- Pyridine Ring : The fluorine atoms at positions 3 and 5 enhance the compound's electronic properties.
- Ethanamine Group : This functional group allows for various nucleophilic reactions.
The hydrochloride salt form of this compound improves its solubility in water, making it suitable for pharmaceutical applications.
Biological Activity
This compound exhibits several biological activities that are particularly relevant in pharmacology:
1. P2X3 Receptor Modulation
Research indicates that this compound acts as a modulator of the P2X3 receptor, which is involved in pain signaling pathways. P2X3 receptors are purinergic receptors that play a critical role in nociception (pain sensation). Antagonists targeting these receptors have been studied for their potential to alleviate pain associated with various conditions:
- Mechanism : The activation of P2X3 receptors by ATP leads to the release of glutamate, a neurotransmitter involved in pain signaling. By inhibiting these receptors, this compound may reduce pain sensation .
Case Study 1: Pain Management
In a study focusing on P2X3 receptor antagonists, compounds structurally related to this compound were tested in animal models. Results indicated that these compounds could significantly reduce pain responses when administered at appropriate dosages. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
Compound | Dosage (mg/kg) | Pain Reduction (%) |
---|---|---|
Compound A | 50 | 44 |
Compound B | 50 | 46 |
This data suggests that optimizing the chemical structure can lead to improved analgesic properties.
Case Study 2: Antiparasitic Activity
In another investigation involving related compounds targeting PfCDPK1, modifications led to varying degrees of antiparasitic efficacy. Although specific data on this compound is not available, the findings emphasize the relevance of structural features in determining biological activity against malaria .
Compound | IC50 (nM) | EC50 (nM) |
---|---|---|
Compound X | <10 | 12 |
Compound Y | <20 | 25 |
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYDQMDAGDWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-76-2 | |
Record name | 1-(3,5-difluoropyridin-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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